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Compound of Interest

Compound Name: 6-Chloroquinoline-2-carbaldehyde

Cat. No.: B1582577

Introduction

6-Chloroquinoline-2-carbaldehyde is a substituted heterocyclic aromatic aldehyde of
significant interest to researchers in medicinal chemistry and materials science. The quinoline
scaffold is a privileged structure in drug discovery, and the presence of a chlorine atom at the
6-position and a reactive carbaldehyde group at the 2-position makes this compound a
versatile intermediate for the synthesis of novel therapeutic agents and functional materials.[1]
[2][3][4] A thorough understanding of its spectroscopic properties is paramount for its
unambiguous identification, purity assessment, and for tracking its transformations in chemical
reactions.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 6-Chloroquinoline-2-
carbaldehyde. While direct experimental spectra for this specific molecule are not widely
published, this guide leverages data from closely related analogs and foundational
spectroscopic principles to provide a robust and reliable interpretation. This document is
intended to serve as a practical resource for researchers, scientists, and drug development
professionals.

Molecular Structure and Properties
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6-Chloroquinoline-2-carbaldehyde possesses the molecular formula C10HsCINO and a
molecular weight of 191.61 g/mol .[5] The structure, illustrated below, features a quinoline ring
system chlorinated at the 6-position and bearing a carbaldehyde substituent at the 2-position.

Figure 1: Chemical structure of 6-Chloroquinoline-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The
following sections detail the expected *H and 13C NMR spectra of 6-Chloroquinoline-2-
carbaldehyde.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a compound like 6-Chloroquinoline-2-
carbaldehyde is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a clean, dry 5 mm NMR tube. The choice of
solvent depends on the sample's solubility.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,
which provides a reference signal at 0.00 ppm.

o Data Acquisition: Record the *H and 13C NMR spectra on a spectrometer operating at a
frequency of at least 300 MHz for protons to ensure adequate signal dispersion.

o Data Processing: Process the acquired free induction decay (FID) using an appropriate
software to obtain the frequency-domain NMR spectrum.

'H NMR Spectroscopy: Predicted Data and Interpretation

The *H NMR spectrum of 6-Chloroquinoline-2-carbaldehyde is expected to exhibit distinct
signals for the aldehydic proton and the aromatic protons on the quinoline ring. The electron-
withdrawing nature of the chloro and aldehyde substituents will influence the chemical shifts of
the aromatic protons.
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S Prt?dicted Chemical Multiplicity Coupling Constant
Shift (8, ppm) (J, H2)

H-CHO 10.1-10.6 S

H-3 8.2-8.4 d 8.0-9.0

H-4 8.0-8.2 d 8.0-9.0

H-5 8.1-8.3 d 20-25

H-7 7.7-79 dd 85-9520-25

H-8 79-8.1 d 85-95

Interpretation:

o Aldehydic Proton (H-CHO): The proton of the aldehyde group is highly deshielded and is
expected to appear as a singlet in the downfield region of the spectrum, typically between &
10.1 and 10.6 ppm. This is a characteristic chemical shift for aromatic aldehydes.[6][7]

e Aromatic Protons:

o H-3 and H-4: These protons on the pyridine ring of the quinoline system will appear as
doublets due to coupling with each other. Their chemical shifts will be influenced by the
electron-withdrawing aldehyde group at the 2-position.

o H-5, H-7, and H-8: These protons are on the benzene ring. The chlorine at the 6-position
will exert its influence. H-5 is expected to be a doublet due to meta-coupling with H-7. H-7
will be a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5. H-
8 will appear as a doublet due to ortho-coupling with H-7.

3C NMR Spectroscopy: Predicted Data and
Interpretation

The 13C NMR spectrum will provide information about the carbon framework of the molecule.
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Carbon Predicted Chemical Shift (8, ppm)
C=0 190 - 195
C-2 150 - 155
C-3 120 - 125
C-14 135 - 140
C-4a 145 - 150
C-5 128 - 132
C-6 130 - 135
C-7 130 - 135
C-8 125- 130
C-8a 140 - 145
Interpretation:

o Carbonyl Carbon (C=0): The carbon of the aldehyde group will be the most downfield signal,
appearing in the range of 4 190-195 ppm.[7]

e Aromatic Carbons: The chemical shifts of the ten carbons in the quinoline ring system will be
spread over the aromatic region (6 120-155 ppm). The carbons directly attached to the
nitrogen (C-2 and C-8a) and the chlorine (C-6) will have their chemical shifts significantly
influenced by these heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small
amount of the compound with dry potassium bromide and pressing the mixture into a thin
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disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance

(ATR) accessory.

o Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm™1,

Predicted IR Data and Interpretation

Expected Wavenumber

Functional Group Vibration
(cm=1)
Aromatic C-H Stretch 3100 - 3000
Aldehyde C-H Stretch 2850 - 2800 and 2750 - 2700
C=0 (Aldehyde) Stretch 1710 - 1680
Aromatic C=C Stretch 1600 - 1450
C-Cl Stretch 850 - 550

Interpretation:

o Aldehyde Group: The most characteristic peaks for the aldehyde functionality will be the

strong C=0 stretching vibration between 1710 and 1680 cm~! and the two weaker C-H
stretching bands (Fermi doublets) in the 2850-2700 cm~1 region.[6]

o Aromatic Ring: The presence of the quinoline ring will be confirmed by the aromatic C-H

stretching vibrations above 3000 cm~* and the C=C stretching vibrations in the 1600-1450

cm~! region.

o C-Cl Bond: A stretching vibration corresponding to the C-Cl bond is expected in the

fingerprint region, typically between 850 and 550 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Experimental Protocol: Mass Spectrometry
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« |onization: A suitable ionization technique such as Electron lonization (EI) or Electrospray
lonization (ESI) is used.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer.

o Detection: The detector records the abundance of each ion.

Predicted Mass Spectrum and Fragmentation

For 6-Chloroquinoline-2-carbaldehyde (C10HsCINO), the following is expected:

e Molecular lon (M*+): The mass spectrum will show a molecular ion peak at m/z 191. Due to
the presence of chlorine, an isotopic peak (M+2) at m/z 193 with an intensity of
approximately one-third of the M* peak will be observed, which is characteristic of a
monochlorinated compound.[8]

» Key Fragment lons:
o [M-H]* (m/z 190): Loss of a hydrogen radical from the aldehyde group.

o [M-CHO]* (m/z 162): Loss of the formyl radical (CHO). This fragment will also exhibit a
chlorine isotopic pattern at m/z 164.

o [M-CI]* (m/z 156): Loss of a chlorine radical.

[C10HsCINO]*+
m/z = 191/193

[C10H5CINO]* [CoH6CIN]* [C10HsNO]*+
m/z = 190/192 m/z = 162/164 m/z = 156

Click to download full resolution via product page

Figure 2: Proposed mass spectrometry fragmentation pathway for 6-Chloroquinoline-2-
carbaldehyde.
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Conclusion

This technical guide provides a detailed spectroscopic profile of 6-Chloroquinoline-2-
carbaldehyde based on established principles and data from analogous compounds. The
predicted NMR, IR, and MS data, along with the provided experimental protocols and
interpretations, serve as a valuable resource for the unambiguous identification and
characterization of this important synthetic intermediate. Researchers can confidently use this
guide to support their synthetic efforts and downstream applications in drug discovery and
materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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